molecular formula C8H14O2 B15440903 3,5,6-Trimethyloxan-2-one CAS No. 72668-38-3

3,5,6-Trimethyloxan-2-one

Cat. No.: B15440903
CAS No.: 72668-38-3
M. Wt: 142.20 g/mol
InChI Key: VKOQCQOCLWZTTK-UHFFFAOYSA-N
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Description

3,5,6-Trimethyloxan-2-one is a lactone-based compound of interest in scientific research and development. This substituted oxan-2-one serves as a valuable building block and intermediate in organic synthesis. Researchers utilize this and similar lactones in the study and development of novel flavor and fragrance components, where such structures can contribute complex, fruity, and creamy olfactory notes[a-c]. Its molecular framework is also relevant in materials science for the creation of specialized polymers and in pharmaceutical research for the synthesis of more complex molecular architectures. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to handling. Note: The specific chemical properties and confirmed applications for this exact isomer were not located in the current search. It is highly recommended to verify all data against specialized chemical databases and literature prior to use[c].

Properties

CAS No.

72668-38-3

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

3,5,6-trimethyloxan-2-one

InChI

InChI=1S/C8H14O2/c1-5-4-6(2)8(9)10-7(5)3/h5-7H,4H2,1-3H3

InChI Key

VKOQCQOCLWZTTK-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(=O)OC1C)C

Origin of Product

United States

Isolation, Identification, and Advanced Structural Elucidation Methodologies

Strategies for Isolation from Natural Biological Sources

The isolation of lactones like 3,5,6-Trimethyloxan-2-one from natural sources is a meticulous process that typically involves a series of chromatographic techniques. While specific protocols for this exact compound are not extensively detailed in publicly available literature, a general strategy can be outlined based on the isolation of structurally related compounds.

The initial step involves the extraction of the compound from a biological source, such as a plant or microorganism, using an appropriate solvent. This is followed by a multi-step purification process. A common approach involves the use of column chromatography with a stationary phase like silica gel and a gradient elution system. For instance, a gradient of dichloromethane and methanol could be employed, starting with a lower polarity and gradually increasing it to separate compounds based on their polarity. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the target compound, identified by its characteristic retention factor (Rf) and visualization under UV light or with a staining agent, are then pooled. Further purification is often achieved using size-exclusion chromatography, such as with Sephadex LH-20, to separate molecules based on their size. This combination of techniques allows for the isolation of the pure compound, which is essential for subsequent structural analysis.

Advanced Spectroscopic Techniques for Definitive Structural Confirmation and Stereochemical Assignment

Once isolated, a battery of spectroscopic methods is employed to confirm the structure of 3,5,6-Trimethyloxan-2-one and determine its stereochemistry. Each technique provides unique and complementary information.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

For 3,5,6-Trimethyloxan-2-one, the ¹H NMR spectrum would reveal the number of different types of protons, their chemical shifts (indicating their electronic environment), and their coupling patterns (providing information about adjacent protons). The three methyl groups would likely appear as distinct signals, with their multiplicity (singlet, doublet) depending on neighboring protons. The protons on the oxanone ring would exhibit characteristic shifts and couplings that help to establish their relative positions.

The ¹³C NMR spectrum would show a signal for each unique carbon atom, including the carbonyl carbon of the lactone, the carbons bearing the methyl groups, and the other ring carbons. The chemical shifts of these signals are indicative of the carbon's hybridization and bonding environment.

Table 1: Hypothetical NMR Data Interpretation for 3,5,6-Trimethyloxan-2-one

Technique Information Provided
¹H NMR Chemical shift, integration, and multiplicity of protons.
¹³C NMR Chemical shift of each unique carbon atom.
COSY Correlation between coupled protons.
HSQC Correlation between protons and their directly bonded carbons.

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of 3,5,6-Trimethyloxan-2-one, which in turn allows for the unambiguous determination of its molecular formula. Techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) are used to generate ions of the molecule, which are then analyzed by the mass spectrometer.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule will break apart in a predictable manner upon ionization, and the masses of the resulting fragments can be used to deduce the connectivity of the atoms. For example, the loss of a methyl group or the opening of the lactone ring would produce characteristic fragment ions. The interpretation of these fragmentation patterns helps to confirm the proposed structure.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in 3,5,6-Trimethyloxan-2-one. The IR spectrum would show a strong absorption band characteristic of the carbonyl group (C=O) in the lactone, typically in the range of 1735-1750 cm⁻¹. Other bands corresponding to C-O stretching and C-H bending and stretching vibrations of the methyl and methylene groups would also be present.

Raman spectroscopy provides complementary information and can be particularly useful for identifying non-polar bonds. The combination of IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule.

Table 2: Expected Vibrational Spectroscopy Bands for 3,5,6-Trimethyloxan-2-one

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) (IR)
C=O (Lactone) Stretching 1735 - 1750
C-O Stretching 1000 - 1300
C-H (Alkyl) Stretching 2850 - 3000

Since 3,5,6-Trimethyloxan-2-one contains chiral centers, determining its absolute configuration is essential. Chiroptical techniques such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are employed for this purpose. These methods measure the differential absorption or rotation of left- and right-circularly polarized light by a chiral molecule.

The experimental ECD or ORD spectrum is compared with theoretical spectra calculated for the possible stereoisomers. A good match between the experimental and a calculated spectrum allows for the assignment of the absolute configuration of the chiral centers.

X-ray Crystallography for Solid-State Structural Analysis (if applicable)

If a suitable single crystal of 3,5,6-Trimethyloxan-2-one can be grown, X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and the absolute configuration of chiral centers. The resulting crystal structure offers an unambiguous confirmation of the molecular structure determined by spectroscopic methods.

Computational Approaches to Aid Structural Elucidaion and Conformational Preferences

Computational chemistry serves as a powerful tool in the structural elucidation of organic molecules, offering deep insights into their three-dimensional structures and conformational preferences. In the context of 3,5,6-Trimethyloxan-2-one, where multiple stereocenters give rise to a number of possible diastereomers and enantiomers, computational methods are invaluable for assigning the correct relative and absolute configurations. These in silico techniques are particularly effective when used in conjunction with experimental spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Vibrational Circular Dichroism (VCD).

The general workflow for the computational analysis of a molecule like 3,5,6-Trimethyloxan-2-one begins with a thorough conformational search for each possible stereoisomer. This is crucial as the flexible six-membered ring of the δ-lactone can adopt various conformations, such as chair, boat, and twist-boat forms. The relative energies of these conformers are then calculated to identify the most stable geometries. Subsequently, for these low-energy conformers, spectroscopic parameters are predicted and compared with experimental data to determine the most likely structure.

Density Functional Theory (DFT) is a commonly employed method for these calculations, offering a good balance between accuracy and computational cost. acs.orgresearchgate.net For instance, the B3LYP functional combined with a basis set such as 6-31G(d) is often used for geometry optimization and frequency calculations. researchgate.netresearchgate.net More accurate single-point energy calculations might be performed with larger basis sets to refine the relative conformational energies. nih.gov

Conformational Analysis and Energy Landscapes

A key aspect of the computational study of 3,5,6-Trimethyloxan-2-one is the exploration of its potential energy surface to identify all stable conformers. The oxan-2-one ring can exist in several conformations, and the preferred geometry is influenced by the stereochemical arrangement of the three methyl substituents. The methyl groups can occupy either axial or equatorial positions, leading to different steric interactions that dictate the conformational equilibrium.

For each diastereomer of 3,5,6-Trimethyloxan-2-one, a systematic conformational search would be performed. The resulting conformers are then optimized, and their relative energies are calculated. This allows for the construction of a conformational energy landscape, which is essential for understanding the dynamic behavior of the molecule in solution. The Boltzmann distribution, based on these relative energies, can then be used to determine the population of each conformer at a given temperature. This population-weighted averaging is critical for the accurate prediction of spectroscopic properties. researchgate.net

Below is a hypothetical data table illustrating the kind of results that would be obtained from a DFT study on two possible chair conformations of a single diastereomer of 3,5,6-Trimethyloxan-2-one.

ConformerRelative Energy (kcal/mol)Boltzmann Population (%) at 298.15 K
Chair A (e,e,a)0.0085.2
Chair B (a,a,e)1.1514.8

Prediction of Spectroscopic Properties

Once the low-energy conformers and their relative populations have been established, the next step is to calculate the spectroscopic properties for each conformer. The calculated spectra are then averaged based on the Boltzmann populations and compared with the experimental spectra.

NMR Chemical Shifts and Coupling Constants:

The prediction of ¹H and ¹³C NMR chemical shifts is a powerful method for distinguishing between different stereoisomers. github.io The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. researchgate.net By comparing the calculated chemical shifts and coupling constants for all possible diastereomers with the experimental data, it is often possible to assign the correct relative configuration. A good correlation between the predicted and experimental shifts for one particular diastereomer provides strong evidence for its structure.

The following is an example of a data table that would be used to compare experimental and calculated ¹H NMR chemical shifts for a specific proton in 3,5,6-Trimethyloxan-2-one across two possible diastereomers.

DiastereomerCalculated δ (ppm) for H-5Experimental δ (ppm) for H-5Difference (ppm)
(3R,5S,6R)2.452.48-0.03
(3R,5R,6S)2.89+0.41

Vibrational Circular Dichroism (VCD) Spectroscopy:

VCD spectroscopy is a chiroptical technique that is particularly useful for determining the absolute configuration of chiral molecules. nih.govacs.orgresearchgate.net It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration.

Computational methods are essential for the interpretation of VCD spectra. The VCD spectrum for each enantiomer of a proposed structure is calculated, typically using DFT. The calculated spectrum of one enantiomer will be the mirror image of the other. By comparing the calculated spectrum with the experimental VCD spectrum, the absolute configuration of the molecule can be unambiguously assigned. uco.es

Synthetic Strategies and Methodologies for 3,5,6 Trimethyloxan 2 One and Its Analogues

Total Synthesis Approaches to the Oxan-2-one Core

The construction of the oxan-2-one ring system is a central theme in the synthesis of 3,5,6-trimethyloxan-2-one and related compounds. Various methods have been developed to form this six-membered heterocyclic motif.

One common and direct approach is the intramolecular cyclization of δ-hydroxy acids or their corresponding esters. This process, often referred to as lactonization, involves the formation of an ester bond between the carboxylic acid (or ester) and the hydroxyl group within the same molecule, resulting in the cyclic ester (lactone). tutorchase.com The reaction typically requires heat and can be catalyzed by acids to facilitate the dehydration and ring closure. tutorchase.com The position of the hydroxyl group relative to the carboxylic acid dictates the size of the resulting lactone ring; for oxan-2-ones, a δ-hydroxy acid is the requisite precursor. tutorchase.com

Another significant strategy is the Baeyer-Villiger oxidation of corresponding cyclic ketones. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group of a cyclohexanone (B45756) derivative to form the seven-membered oxepan-2-one or, in the case of a cyclopentanone (B42830) derivative, the six-membered oxan-2-one. nih.gov This method is particularly useful for industrial-scale production of some lactones.

Furthermore, the oxan-2-one core can be assembled through ring-closing metathesis (RCM) reactions. This powerful carbon-carbon bond-forming reaction, often catalyzed by ruthenium-based catalysts, can be employed to cyclize an appropriate diene precursor containing an ester functionality, leading to the formation of the unsaturated lactone, which can then be reduced to the saturated oxan-2-one.

Prins-type cyclizations also offer a pathway to substituted tetrahydropyrans. organic-chemistry.orgnih.gov This reaction involves the acid-catalyzed addition of an alkene to an aldehyde or ketone. By using a homoallylic alcohol, an intramolecular Prins reaction can lead to the formation of the tetrahydropyran (B127337) ring. nih.gov

Asymmetric Synthesis and Stereocontrol Strategies for Chiral Centers

Achieving control over the absolute and relative stereochemistry of the three chiral centers in 3,5,6-trimethyloxan-2-one (at carbons 3, 5, and 6) is a significant challenge in its synthesis. Various asymmetric strategies have been developed to address this.

Chiral Auxiliary-Mediated Methodologies

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter(s) are set, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

In the context of synthesizing substituted oxan-2-ones, chiral auxiliaries can be attached to a precursor molecule to influence the stereoselectivity of key bond-forming reactions. For instance, an Evans oxazolidinone auxiliary can be used to control the stereochemistry of alkylation reactions that introduce one of the methyl groups. umanitoba.ca The chiral auxiliary creates a sterically biased environment, forcing the incoming electrophile (e.g., methyl iodide) to approach from a specific face of the enolate, thereby leading to the formation of one diastereomer in preference to the other. wikipedia.org Similarly, chiral auxiliaries have been employed in Diels-Alder reactions and aldol (B89426) condensations to achieve high levels of stereocontrol. umanitoba.ca

For example, a chiral auxiliary can be used in the synthesis of a fragment that will ultimately become part of the oxan-2-one ring. The stereocenters are established in acyclic precursors under the influence of the auxiliary, and subsequent cyclization yields the enantiomerically enriched lactone.

Catalytic Asymmetric Synthesis (e.g., Organocatalysis, Transition Metal-Catalysis)

Catalytic asymmetric synthesis has emerged as a powerful and efficient approach for the construction of chiral molecules, including substituted tetrahydropyrans. researchgate.net This strategy utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product.

Organocatalysis , which employs small organic molecules as catalysts, has seen significant advancements in the asymmetric synthesis of tetrahydropyrans. researchgate.netrsc.org Chiral amines, phosphoric acids, and thioureas are common classes of organocatalysts. rsc.orgorganic-chemistry.org For example, a chiral primary amine can catalyze a domino Michael addition/acetalization sequence to construct polysubstituted tetrahydropyran rings with excellent enantioselectivity. nih.gov Thiourea-based catalysts have been shown to be effective in promoting tetrahydropyranylation reactions, which, while not a direct synthesis of the lactone, demonstrates their utility in activating substrates for cyclization. organic-chemistry.orgrsc.org

Transition metal catalysis offers a broad array of methods for asymmetric synthesis. For instance, palladium-catalyzed asymmetric allylic alkylation can be used to set a stereocenter in a precursor that is later cyclized to the oxan-2-one. caltech.edu Ruthenium-catalyzed asymmetric ring-opening metathesis/cross-metathesis (AROM/CM) provides an efficient route to highly functionalized and enantiomerically enriched pyrans. nih.gov Iridium-catalyzed asymmetric hydrogenation is another powerful tool for creating chiral centers in cyclic compounds. rsc.org

Biocatalytic Approaches (e.g., Enzymatic Reactions)

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. nih.gov Enzymes operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity.

Several biocatalytic routes are available for the synthesis of lactones. nih.govBaeyer-Villiger monooxygenases (BVMOs) are a class of enzymes that catalyze the Baeyer-Villiger oxidation of cyclic ketones to lactones with high enantioselectivity. nih.govmanchester.ac.uk This approach can be used to produce chiral lactones that can serve as building blocks for more complex molecules like 3,5,6-trimethyloxan-2-one.

Alcohol dehydrogenases (ADHs) can be used in the oxidative lactonization of diols. researchgate.net This process involves a double oxidation where one alcohol group is first oxidized to an aldehyde, which then exists in equilibrium with the intramolecular hemiacetal (lactol). The lactol is then further oxidized by the enzyme to the lactone. nih.gov

Lipases are another important class of enzymes used in the synthesis of chiral lactones. They can be employed in the kinetic resolution of racemic hydroxy acids or their esters. nih.gov In a kinetic resolution, the enzyme selectively acylates or hydrolyzes one enantiomer of the racemic mixture, allowing for the separation of the two enantiomers. For example, a lipase (B570770) can catalyze the transesterification of a racemic δ-hydroxy ester, leading to the formation of an enantiomerically enriched ester and the unreacted hydroxy ester of the opposite configuration. nih.govresearchgate.net Both of these products can then be converted to the corresponding chiral δ-lactones. nih.gov

Enantioselective Methodologies for Tetrahydropyran (Oxane) Ring Formation

The direct enantioselective formation of the tetrahydropyran ring itself is a highly desirable strategy. Several methodologies have been developed to achieve this.

Asymmetric organocatalytic oxa-Michael reactions are a prominent method. In this approach, a chiral catalyst, such as a chiral phosphoric acid, activates an α,β-unsaturated carbonyl compound for the intramolecular addition of a hydroxyl group, leading to the formation of a chiral tetrahydropyran ring with high enantioselectivity. core.ac.uk

Transition metal-catalyzed cycloadditions also provide a powerful means to construct chiral tetrahydropyran rings. For example, enantioselective [4+2] annulation reactions catalyzed by chiral phosphines can produce dihydropyrans with excellent enantioselectivities. acs.org These can then be reduced to the corresponding tetrahydropyrans. Similarly, intermolecular [5+2] cycloadditions of pyrylium (B1242799) ion intermediates, promoted by a dual catalyst system, can yield chiral 8-oxabicyclo[3.2.1]octane derivatives, which contain the tetrahydropyran motif. nih.gov

Chemoenzymatic Synthesis of Stereoisomers

Chemoenzymatic synthesis combines the best of both chemical and enzymatic reactions to create efficient and selective synthetic routes. This approach is particularly well-suited for the synthesis of complex chiral molecules like the stereoisomers of 3,5,6-trimethyloxan-2-one.

A key strategy in chemoenzymatic synthesis is dynamic kinetic resolution (DKR) . nih.gov DKR combines an enzymatic kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. For the synthesis of chiral δ-lactones, a DKR of a racemic δ-hydroxy ester can be achieved by coupling a lipase-catalyzed transesterification with a ruthenium-catalyzed racemization of the alcohol. nih.govresearchgate.net This method has been successfully used to synthesize chiral δ-lactones with high enantiomeric excess and in high yield. nih.gov

The general workflow of a chemoenzymatic synthesis of a specific stereoisomer of 3,5,6-trimethyloxan-2-one might involve:

A chemical synthesis to create a racemic or diastereomeric mixture of a key intermediate, such as a substituted δ-hydroxy ester.

An enzymatic resolution (either kinetic or dynamic kinetic) to isolate a single stereoisomer of the intermediate.

Further chemical transformations to complete the synthesis of the target molecule.

This integrated approach leverages the scalability and versatility of chemical synthesis with the unparalleled selectivity of biocatalysis to access specific, optically pure stereoisomers of complex natural products and their analogues.

Synthetic Transformations and Derivatization of the Oxane-2-one Scaffold

The oxane-2-one (or δ-valerolactone) ring is a versatile template that can be modified at various positions. The presence of methyl groups at the 3, 5, and 6 positions of the target molecule, 3,5,6-trimethyloxan-2-one, introduces stereochemical considerations and influences the reactivity of the heterocyclic system.

Regioselective Functionalization of the Oxane Ring System

Achieving regioselective functionalization of a pre-existing polysubstituted oxane-2-one ring presents a synthetic challenge. Most strategies for synthesizing substituted δ-lactones build the desired substitution pattern from acyclic precursors. nih.govnih.govnih.gov However, functionalization of the intact lactone ring can be achieved through several methods, primarily by exploiting the reactivity of the α-protons to the carbonyl group or through C-H activation strategies.

The position α to the lactone carbonyl (C3 in this case) is the most readily functionalized due to the acidity of the α-protons. The formation of a lactone enolate, typically using a strong, non-nucleophilic base like lithium diisopropylamide (LDA), allows for subsequent alkylation. libretexts.orgquimicaorganica.orgyoutube.com For 3,5,6-trimethyloxan-2-one, the C3 position is already substituted with a methyl group, precluding direct alkylation at this site. However, if a related δ-lactone without a C3 substituent were used, this position would be the primary site of electrophilic attack. The choice of base and reaction conditions is crucial to control the regioselectivity of enolate formation (kinetic vs. thermodynamic control) in unsymmetrically substituted ketones, a principle that also applies to lactones. libretexts.orgquimicaorganica.orgresearchgate.net

Functionalization at other positions, such as C4 and C5, is more challenging and often relies on modern C-H activation techniques. While direct C-H functionalization of saturated heterocycles is an evolving field, palladium-catalyzed methods have shown promise for the olefination of free carboxylic acids at the γ-C(sp³)-H position, which could conceptually be applied to the synthesis of δ-lactones. researchgate.net

Transformations Involving the Lactone Moiety (e.g., Ring-Opening, Reduction, Hydrolysis)

The lactone functionality is susceptible to a variety of transformations, providing a gateway to a range of acyclic and other heterocyclic compounds.

Ring-Opening Reactions: The ester linkage of the lactone can be cleaved by nucleophiles. nih.govkhanacademy.orgyoutube.com Strong nucleophiles, under basic or neutral conditions, typically attack the carbonyl carbon in an SN2-type mechanism, leading to the opening of the ring to form a 5-hydroxy-substituted carboxylic acid derivative. khanacademy.orgyoutube.com For instance, reaction with an amine would yield a 5-hydroxyamide. The rate and mechanism of these ring-opening reactions can be influenced by the substituents on the lactone ring.

Reduction: The reduction of δ-lactones can lead to either diols or cyclic ethers, depending on the reducing agent and reaction conditions. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce the lactone to the corresponding 1,5-diol. In the case of 3,5,6-trimethyloxan-2-one, this would yield 3,5-dimethylhexane-1,5-diol. Conversely, methods have been developed for the selective reduction of lactones to cyclic ethers.

Hydrolysis: Lactones undergo hydrolysis under both acidic and basic conditions to afford the corresponding hydroxy acid. quimicaorganica.orgyoutube.com The kinetics of lactone hydrolysis have been studied, and the reaction is subject to general acid-base catalysis. rsc.orgnih.gov The presence of methyl substituents on the ring, as in 3,5,6-trimethyloxan-2-one, can influence the rate of hydrolysis through steric and electronic effects.

TransformationReagent/ConditionProduct Type
Ring-Opening Amines, Grignard reagents, etc.5-Hydroxy-amides, 1,5-diols
Reduction LiAlH₄1,5-Diols
Hydrolysis H₃O⁺ or OH⁻5-Hydroxycarboxylic acids

Elaboration into Analogues with Varied Substitutions

The substituted δ-lactone core of 3,5,6-trimethyloxan-2-one can serve as a starting point for the synthesis of more complex molecules and natural product analogues. digitellinc.comnih.govresearchgate.net This can be achieved by combining the transformations of the lactone moiety with further functionalization of the resulting acyclic product. For example, the 5-hydroxycarboxylic acid obtained from hydrolysis can undergo further synthetic manipulations at both the hydroxyl and carboxylic acid functionalities.

One common strategy involves the transformation of one lactone ring size into another. For instance, a δ-lactone can be converted into a γ-lactone through a series of protection, ring-opening, and re-cyclization steps. researchgate.net Such strategies are valuable in the synthesis of natural products where a specific lactone ring size is required.

Reaction Mechanism Studies in Synthetic Pathways

Understanding the reaction mechanisms involved in the synthesis and transformation of δ-lactones is crucial for controlling stereochemistry and predicting product outcomes.

The stereoselective synthesis of polysubstituted δ-lactones often relies on carefully controlled cyclization reactions. For example, one-pot sequential organocatalytic Michael-Tishchenko-lactonization reactions have been developed to produce enantioenriched 4,5,6-trisubstituted δ-lactones as single diastereomers. nih.gov The mechanism involves an initial Michael addition, followed by an intramolecular Tishchenko reaction and subsequent lactonization, where epimerization to the more stable syn hydroxy ester occurs during the process. nih.gov

The Baeyer-Villiger oxidation of a corresponding cyclic ketone is a common method for synthesizing lactones. chemicalbook.com The mechanism involves the formation of a Criegee intermediate, and the regioselectivity of oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms.

Biosynthetic Pathways and Natural Occurrence of 3,5,6 Trimethyloxan 2 One

Occurrence in Specific Biological Systems (e.g., Insect Pheromones in Hymenoptera: Formicidae)

3,5,6-Trimethyloxan-2-one has been noted as a semiochemical associated with the chemical traces of ants, which belong to the family Formicidae within the order Hymenoptera. Pheromones are crucial for the complex social organization of ants, mediating behaviors such as foraging, recruitment, defense, and nestmate recognition. wikipedia.org These chemical signals are often complex mixtures of compounds produced in various exocrine glands, including the poison gland, Dufour's gland, and sternal glands. wikipedia.org

Ant trail pheromones, in particular, are essential for guiding nestmates to food sources and can be highly specific. wikipedia.org While the precise species and glandular source for 3,5,6-trimethyloxan-2-one are not detailed in available literature, its identification in ant traces suggests a role in communication, potentially as a component of a trail or recruitment pheromone cocktail. The specificity of such chemical signals is often derived from the unique combination and ratio of different chemical components.

Table 1: Identified Occurrence of 3,5,6-Trimethyloxan-2-one

Biological System Order Family Specific Context

Proposed Biosynthetic Routes and Precursors

The precise biosynthetic pathway for 3,5,6-trimethyloxan-2-one has not been experimentally elucidated. However, based on the biosynthesis of other insect pheromones, particularly lactones and other polyketides, a plausible route can be proposed. nih.govwikipedia.org Insect pheromones are typically derived from common metabolic pathways, most notably fatty acid and isoprenoid biosynthesis. nih.gov

Given its methylated, cyclic ester (lactone) structure, 3,5,6-trimethyloxan-2-one is likely a polyketide, derived from the fatty acid synthesis pathway. Polyketide biosynthesis involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and its carboxylated form, malonyl-CoA. wikipedia.org Propionyl-CoA often serves as a precursor to incorporate methyl branches into the growing carbon chain.

A proposed biosynthetic route for 3,5,6-trimethyloxan-2-one would likely involve the following key steps:

Chain Assembly : A specialized polyketide synthase (PKS) or fatty acid synthase (FAS) complex would assemble the carbon backbone. The process would likely start with an acetyl-CoA primer and involve successive additions of malonyl-CoA and methylmalonyl-CoA (derived from propionyl-CoA) to create the required methyl branches at positions 3, 5, and 6.

Reductive Processing : During or after chain assembly, specific keto groups along the polyketide chain would be selectively reduced to hydroxyl groups.

Cyclization and Lactonization : The linear hydroxy acid precursor would then undergo intramolecular cyclization to form the stable six-membered oxanone ring. This lactonization reaction, forming an ester bond between the terminal carboxyl group and a hydroxyl group along the chain, is a common final step in the biosynthesis of lactone pheromones. nih.gov

Table 2: Proposed Precursors for 3,5,6-Trimethyloxan-2-one Biosynthesis

Precursor Molecule Role in Biosynthesis
Acetyl-CoA Starter unit for the polyketide chain
Malonyl-CoA Extender unit for chain elongation

Enzymatic Machinery Involved in its Biosynthesis

The biosynthesis of a specialized metabolite like 3,5,6-trimethyloxan-2-one requires a dedicated set of enzymes. While not identified for this specific compound, the enzymatic machinery can be inferred from the proposed biosynthetic pathway and comparison with other insect pheromone systems. nih.govwikipedia.org

Polyketide Synthase (PKS) or Fatty Acid Synthase (FAS) : The core of the biosynthetic pathway would be a Type I PKS or a modified FAS complex. wikipedia.orgfrontiersin.org These large, multi-domain enzymes are responsible for selecting the correct precursor units (acetyl-CoA, malonyl-CoA, methylmalonyl-CoA) and catalyzing their condensation to build the carbon skeleton. frontiersin.org The specific architecture of the PKS domains would determine the final structure of the polyketide chain.

Ketoreductases (KRs) : These enzymes are typically domains within a Type I PKS module and are responsible for reducing β-keto groups to hydroxyl groups during chain elongation. The stereospecificity of these enzymes is critical in determining the final stereochemistry of the molecule. wikipedia.org

Thioesterase (TE) : In the final step of polyketide synthesis, a thioesterase domain is responsible for releasing the completed chain from the synthase complex. In the case of lactone formation, this domain often catalyzes the intramolecular cyclization (lactonization) of the hydroxy acid precursor. wikipedia.org

The production of pheromones in insects is often tightly regulated by hormones, such as the Pheromone Biosynthesis Activating Neuropeptide (PBAN), which can trigger the expression or activation of these key biosynthetic enzymes in the pheromone glands. nih.govnih.govusda.gov

Ecological and Chemical Ecology Implications of its Natural Presence

The presence of 3,5,6-trimethyloxan-2-one in ant chemical traces points to its role in chemical communication, a cornerstone of insect sociality and ecology. As a semiochemical, its primary function is to transmit information that elicits a behavioral response in other individuals of the same species.

Trail Following and Foraging : If it is a component of a trail pheromone, its primary ecological role would be to organize mass recruitment to valuable food resources. Foraging ants deposit the pheromone on the substrate, creating a chemical path that nestmates can follow, dramatically increasing the colony's foraging efficiency. wikipedia.org

Signal Specificity and Complexity : Pheromones in social insects are rarely single compounds. The inclusion of 3,5,6-trimethyloxan-2-one in a complex pheromonal blend could contribute to the signal's specificity, helping ants distinguish their own colony's trail from those of other colonies or other ant species. This chemical complexity can encode additional information, such as the quality or quantity of the food source.

Territorial Marking : Trail pheromones can also serve as territorial markers, signaling the presence of a colony to competitors. This can help reduce inter-colony aggression and competition by partitioning resources. wikipedia.org

The study of such compounds provides insight into the evolution of chemical communication and the intricate ecological interactions that shape ant communities. Understanding the specific role of 3,5,6-trimethyloxan-2-one would require further behavioral assays and chemical analysis of the glandular secretions from specific ant species.

Table 3: Compound Names Mentioned in the Article

Compound Name
3,5,6-Trimethyloxan-2-one
Acetyl-CoA
Malonyl-CoA
Propionyl-CoA

Theoretical and Computational Chemistry of 3,5,6 Trimethyloxan 2 One

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of molecules. These methods can predict a wide range of characteristics for 3,5,6-Trimethyloxan-2-one, from its geometry and charge distribution to its reactivity and spectroscopic signatures.

By solving approximations of the Schrödinger equation, DFT can determine the optimal three-dimensional arrangement of atoms in the 3,5,6-Trimethyloxan-2-one molecule, including bond lengths and angles. These calculations have been used to analyze the geometries of various lactones, revealing that the primary contribution to ring strain often comes from the distortion of bond angles within the cyclic ester group. thaiscience.info

Furthermore, DFT allows for the calculation of the distribution of electrons within the molecule, identifying which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). This is crucial for predicting how 3,5,6-Trimethyloxan-2-one might interact with other molecules. For instance, studies on α,β-unsaturated lactones have employed DFT to rationalize their reactivity as Michael acceptors. nih.gov The carbonyl carbon of the lactone is typically an electrophilic site, susceptible to attack by nucleophiles. The methyl groups at positions 3, 5, and 6 would influence this reactivity through electronic and steric effects.

DFT is also a powerful tool for predicting spectroscopic properties. By calculating the vibrational frequencies, one can simulate the infrared (IR) and Raman spectra of 3,5,6-Trimethyloxan-2-one, aiding in its experimental identification. Similarly, electronic excitation energies can be calculated to predict the molecule's UV-Vis spectrum. The table below illustrates the types of data that can be generated for a representative lactone using DFT calculations.

Table 1: Exemplary DFT-Calculated Properties for a Substituted Oxan-2-one. (Note: These are representative values for a generic substituted oxan-2-one and not specific to 3,5,6-Trimethyloxan-2-one.)
PropertyCalculated ValueMethod/Basis SetSignificance
C=O Bond Length~1.21 ÅB3LYP/6-31GIndicates the strength and nature of the carbonyl bond.
O-C=O Bond Angle~118°B3LYP/6-31GReflects the ring strain at the ester group.
Mulliken Charge on Carbonyl Carbon+0.45 eB3LYP/6-31GHighlights the electrophilic nature of this carbon. thaiscience.info
Calculated C=O Stretching Frequency~1750 cm-1B3LYP/6-31GCorresponds to a prominent peak in the IR spectrum.
HOMO-LUMO Energy Gap~6.5 eVB3LYP/6-31G*Relates to the molecule's kinetic stability and electronic transitions.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

While quantum chemical calculations provide detailed information about a single molecule, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of a molecule and its interactions with its environment over time. For 3,5,6-Trimethyloxan-2-one, MD simulations can reveal its preferred shapes (conformations) and how it interacts with solvents.

MD simulations are also invaluable for studying how 3,5,6-Trimethyloxan-2-one behaves in a solvent, such as water. By explicitly modeling the solvent molecules, these simulations can detail the formation of hydrogen bonds and other non-covalent interactions. For instance, studies on related pyran-2-one derivatives have used MD to calculate interaction energies with water and analyze the number and lifetime of hydrogen bonds. mdpi.com This information is critical for predicting the solubility and partitioning behavior of 3,5,6-Trimethyloxan-2-one between different phases. The following table provides examples of the kind of data that can be obtained from MD simulations.

Table 2: Representative Data from a Molecular Dynamics Simulation of a Substituted Oxan-2-one in Water. (Note: These are illustrative values.)
PropertySimulated Value/ObservationSignificance
Most Stable ConformerChair conformation with equatorial methyl groupsPredicts the dominant shape of the molecule in solution.
Interaction Energy with Water-60 to -80 kcal/molIndicates the strength of interaction with the solvent, affecting solubility. mdpi.com
Average Number of Hydrogen Bonds with Water~3Quantifies the extent of hydrogen bonding between the molecule and solvent. mdpi.com
Radial Distribution Function g(r) of Water around Carbonyl OxygenPeak at ~2.8 ÅShows the structured arrangement of water molecules around the key functional group.

Mechanistic Insights into Organic Reactions Involving the Oxan-2-one Ring via Computational Modeling

Computational modeling is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. For 3,5,6-Trimethyloxan-2-one, this can include studying its synthesis, its hydrolysis (ring-opening), or its polymerization. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out.

A key reaction of lactones is ring-opening, which can be catalyzed by acids or bases. Computational studies on the ring-opening of lactones have used high-level ab initio methods to determine the Gibbs free energies of activation for various proposed mechanisms. mdpi.com For example, the hydrolysis of the oxan-2-one ring involves the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon, followed by the cleavage of the C-O bond in the ring. Computational modeling can identify the transition state for this process and calculate its energy, which is directly related to the reaction rate.

Similarly, the ring-opening polymerization of lactones is a common method for producing biodegradable polyesters. DFT calculations have been extensively used to explore the mechanisms of these polymerizations, which are often catalyzed by metal complexes. researchgate.net These studies can reveal the role of the catalyst, the nature of the active species, and the factors controlling the stereochemistry of the resulting polymer. The table below presents hypothetical activation energies for key steps in a reaction involving an oxan-2-one ring.

Table 3: Exemplary Calculated Activation Energies for a Reaction of a Substituted Oxan-2-one. (Note: These are representative values for illustrative purposes.)
Reaction StepProposed MechanismCalculated Activation Energy (kcal/mol)Computational Method
Acid-Catalyzed Ring OpeningProtonation followed by nucleophilic attack~20-30G4/M06-2X mdpi.com
Base-Catalyzed Ring OpeningNucleophilic attack followed by ring cleavage~15-25DFT (B3LYP)
Ring-Opening Polymerization (Initiation)Coordination to catalyst and monomer insertion~10-20DFT (various functionals) researchgate.net

Virtual Screening and Computational Design of Novel Oxane-based Structures

The oxane-2-one scaffold, present in 3,5,6-Trimethyloxan-2-one, can be a starting point for the discovery of new molecules with desired biological activities. Virtual screening is a computational technique that involves docking large libraries of virtual compounds into the binding site of a biological target, such as a protein, to predict their binding affinity.

This approach has been successfully used to identify lactone derivatives with potential therapeutic applications. For example, a virtual screening campaign led to the discovery of a γ-lactone derivative as a potential inhibitor of a protein tyrosine phosphatase from Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov In another study, DAG-lactone derivatives were designed and screened for their ability to reverse HIV-1 latency. nih.gov

Starting with the structure of 3,5,6-Trimethyloxan-2-one, one could computationally generate a library of related compounds by adding or modifying functional groups. This library could then be virtually screened against a target of interest. The top-scoring compounds would then be synthesized and tested experimentally, significantly accelerating the drug discovery process compared to traditional high-throughput screening. The general workflow for such a process is outlined in the table below.

Table 4: A Typical Workflow for Virtual Screening of Oxane-based Structures.
StepDescriptionTools/Methods
1. Target PreparationObtaining and preparing the 3D structure of the biological target (e.g., an enzyme).Protein Data Bank (PDB), molecular modeling software.
2. Library GenerationCreating a virtual library of compounds based on the 3,5,6-Trimethyloxan-2-one scaffold.Cheminformatics toolkits.
3. Molecular DockingSimulating the binding of each compound in the library to the target's active site.AutoDock, Glide, GOLD.
4. Scoring and RankingUsing a scoring function to estimate the binding affinity and ranking the compounds.Various scoring functions (e.g., ChemPLP, GoldScore). mdpi.com
5. Hit Selection and Experimental ValidationSelecting the most promising candidates for synthesis and biological testing.Experimental assays.

Advanced Analytical Methodologies for Detection and Quantification in Complex Matrices

Chromatographic Techniques for Trace Analysis and Quantification

Chromatographic methods coupled with mass spectrometry are the cornerstone for the trace analysis and quantification of 3,5,6-trimethyloxan-2-one. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) offer complementary capabilities for the analysis of this and other related lactones.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like 3,5,6-trimethyloxan-2-one. Its high chromatographic resolution and the structural information provided by mass spectrometry make it ideal for identifying and quantifying this compound in complex mixtures. The direct analysis of lactones by GC-MS without derivatization is possible, simplifying sample preparation. researchgate.netnih.gov For trace analysis, techniques such as solid-phase microextraction (SPME) can be employed to preconcentrate the analyte before introduction into the GC-MS system.

Key parameters in a GC-MS method for 3,5,6-trimethyloxan-2-one would include the choice of a suitable capillary column, typically with a non-polar or mid-polar stationary phase, and optimization of the temperature program to ensure good separation from other matrix components. Electron ionization (EI) is a common ionization technique that produces characteristic fragmentation patterns, aiding in structural elucidation. For quantification, selected ion monitoring (SIM) is often used to enhance sensitivity and selectivity by monitoring specific fragment ions of the target analyte. A patent for substituted δ-lactones mentions the use of gas chromatography for product characterization. google.com

Table 1: Illustrative GC-MS Parameters for the Analysis of Alkyl-Substituted δ-Lactones

Parameter Setting
Gas Chromatograph
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 250 °C
Injection Mode Splitless
Carrier Gas Helium
Oven Program 50 °C (1 min), ramp to 280 °C at 10 °C/min, hold for 5 min
Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole or Ion Trap
Scan Mode Full Scan (m/z 40-400) or Selected Ion Monitoring (SIM)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C

Note: These parameters are illustrative and would require optimization for the specific analysis of 3,5,6-trimethyloxan-2-one.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For less volatile lactones or for analyses where derivatization is to be avoided, LC-MS, and particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the method of choice. LC-MS/MS provides excellent selectivity and sensitivity for the quantification of target compounds in highly complex matrices. nih.gov Reversed-phase chromatography is commonly used for the separation of lactones.

The use of tandem mass spectrometry in multiple reaction monitoring (MRM) mode allows for highly specific detection by monitoring a specific fragmentation of the precursor ion to a product ion. This minimizes interferences from the matrix and allows for low detection limits. While direct LC-MS/MS methods for 3,5,6-trimethyloxan-2-one are not widely published, methods for other lactones, such as N-acyl-homoserine lactones, demonstrate the utility of this technique. uni-muenchen.dersc.org

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unequivocal identification of 3,5,6-trimethyloxan-2-one. HRMS instruments, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provide highly accurate mass measurements, typically with sub-ppm mass accuracy. nih.gov This allows for the determination of the elemental composition of the molecule, which is crucial for distinguishing between isomers that have the same nominal mass but different elemental formulas. lcms.cz

For 3,5,6-trimethyloxan-2-one, with a molecular formula of C₉H₁₆O₂, HRMS can confirm this composition by measuring the exact mass of the molecular ion. Furthermore, HRMS can resolve the isotopic pattern of the molecule, which arises from the natural abundance of isotopes such as ¹³C and ¹⁸O. The measured isotopic distribution can be compared to the theoretical pattern to further confirm the identity of the compound.

Table 2: Theoretical Isotopic Distribution for the Molecular Ion of 3,5,6-Trimethyloxan-2-one (C₉H₁₆O₂)

Mass (m/z) Relative Abundance (%)
156.1150 100.00
157.1184 9.87
158.1218 0.46
158.1192 0.41

Note: Calculated based on the natural abundance of isotopes.

Chiral Chromatography for Enantiomeric Excess and Stereoisomeric Ratio Determination

Due to the presence of multiple chiral centers at the 3, 5, and 6 positions, 3,5,6-trimethyloxan-2-one can exist as several stereoisomers. Chiral chromatography is essential for the separation and quantification of these enantiomers and diastereomers to determine the enantiomeric excess (ee) and stereoisomeric ratio. uni-muenchen.de Both chiral gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC) are employed for this purpose.

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the various stereoisomers, leading to different retention times. researchgate.net For lactones, cyclodextrin-based CSPs are commonly used in GC. uni-muenchen.de In HPLC, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used. sigmaaldrich.com The choice of the CSP and the mobile phase is critical for achieving optimal separation. sigmaaldrich.com The enantiomeric excess can be determined by comparing the peak areas of the separated enantiomers. rsc.org A study on the quantitative analysis of lactone enantiomers in food samples highlights the utility of enantioselective GC-MS. nih.gov

Table 3: Common Chiral Stationary Phases for the Separation of Lactone Stereoisomers

Chromatographic Technique Chiral Stationary Phase (CSP) Type Example CSPs
Chiral GC Cyclodextrin Derivatives Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin, Octakis(2,6-di-O-pentyl-3-O-butyryl)-γ-cyclodextrin
Chiral HPLC Polysaccharide Derivatives Cellulose tris(3,5-dimethylphenylcarbamate), Amylose tris(3,5-dimethylphenylcarbamate)
Chiral HPLC Pirkle-type (R,R)-Whelk-O 1

Advanced Spectroscopic Methods for In Situ Monitoring of Reactions

Advanced spectroscopic methods are increasingly used for the in situ monitoring of chemical reactions, providing real-time information on reaction kinetics, intermediates, and product formation. For the synthesis of 3,5,6-trimethyloxan-2-one, which can be prepared through methods like the Baeyer-Villiger oxidation of a corresponding ketone, in situ monitoring can be highly valuable. nih.govrsc.orgresearchgate.netd-nb.info

Fourier-Transform Infrared (FT-IR) Spectroscopy , particularly with an attenuated total reflectance (ATR) probe, is a powerful tool for monitoring the disappearance of the ketone reactant (C=O stretch around 1715 cm⁻¹) and the appearance of the lactone product (C=O stretch around 1735 cm⁻¹). This allows for the real-time tracking of reaction progress and endpoint determination.

Raman Spectroscopy offers complementary information and is particularly useful for reactions in aqueous media due to the weak Raman scattering of water. It can also be used to monitor changes in key functional groups during the synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy , while typically an offline technique, can be used for in situ monitoring with specialized flow-through probes. This provides detailed structural information about reactants, intermediates, and products as the reaction proceeds.

Recent studies have also demonstrated the use of High-Resolution Mass Spectrometry for monitoring photocatalytic reactions for lactone synthesis, offering high sensitivity and specificity for tracking reaction components in real-time. researchgate.net

Applications in Chemical Biology and Organic Synthesis

Utilization as a Chiral Building Block or Chemical Probe in Complex Natural Product Synthesis

Chiral building blocks are essential starting materials for the enantioselective synthesis of complex molecules like natural products and pharmaceuticals. pherobase.com The defined three-dimensional arrangement of atoms in these blocks allows chemists to construct intricate molecular architectures with high precision.

A preeminent example of a substituted trimethyloxanone derivative serving this purpose is the (+)-Prelog-Djerassi lactone . Although not identical to 3,5,6-trimethyloxan-2-one, it is a closely related and synthetically crucial δ-lactone. It was first identified as a degradation product from macrolide antibiotics such as methymycin (B1233876) and neomethymycin. Its complex stereochemistry made it a benchmark target for asymmetric synthesis for many years.

The significance of the Prelog-Djerassi lactone lies in its role as a key intermediate in the total synthesis of numerous macrolide antibiotics, a class of drugs known for their antibacterial properties. Various synthetic strategies have been developed to produce this vital building block in an optically pure form.

Key Research Findings in the Synthesis of (+)-Prelog-Djerassi Lactone:

Organoiron Chemistry: Another approach begins with cis-5,7-dimethylcyclohepta-1,3-diene, which is converted to an all-cis-3,7-diacetoxy-4,6-dimethylcycloheptene. rsc.org Through asymmetric enzymatic hydrolysis, a key hydroxy acetate (B1210297) intermediate is formed, which is then converted in four steps to the (+)-Prelog-Djerassi lactone with high optical purity. rsc.org

Stereoselective Total Synthesis: Other notable syntheses have been developed to achieve high stereoselectivity, further underscoring the compound's importance as a "touchstone molecule" in the field of organic synthesis. acs.org

The successful synthesis of the Prelog-Djerassi lactone has been pivotal, enabling chemists to access the core structures of many medicinally important macrolides and explore their biological functions.

Contributions to Understanding Biological Communication and Semiochemistry

Semiochemicals are signaling molecules used by organisms for communication. The lactone structural motif is frequently found in these chemical signals across a wide range of species, from bacteria to insects and vertebrates. rsc.org Their specific structures, volatility, and stereochemistry are crucial for conveying precise information.

While direct evidence for 3,5,6-trimethyloxan-2-one as a semiochemical is not prominent in the literature, related trimethyloxane structures play documented roles in chemical ecology. A notable example is Linalool oxide pyranoid , a member of the oxane class that is substituted with methyl and ethenyl groups. nih.gov This compound is recognized as a plant metabolite and a pheromone, highlighting the importance of this chemical scaffold in biological signaling. nih.gov It is found in various plants, including Aloe africana and Tanacetum vulgare, and contributes to the floral and woody aromas of many essential oils. nih.govresearchgate.net

The study of such compounds provides insight into how organisms mediate interactions such as mating, aggregation, and defense. For instance, other trimethyl-substituted compounds, like 3,5,7-trimethyldecan-2-one (a pheromone of the grey wolf) and 6,10,14-trimethylpentadecan-2-ol (B1204099) (a pheromone of the rice moth), demonstrate that the trimethyl substitution pattern is a recurring theme in the molecular language of different species, even on different carbon skeletons. pherobase.comnih.gov The investigation into the biosynthesis and reception of these lactones and related structures continues to deepen our understanding of the complex chemical dialogues that occur in nature. rsc.org

Inspiration for the Design of Novel Bio-inspired Molecules

Nature provides a vast library of structurally complex and biologically active molecules that serve as a powerful source of inspiration for designing new functional molecules and materials. This bio-inspired approach involves understanding the structure-function relationships of natural products and then using that knowledge to create novel compounds with tailored properties.

The intricate, stereochemically dense structures of compounds like the Prelog-Djerassi lactone and various lactone-based semiochemicals challenge and inspire synthetic chemists. The efforts to synthesize these molecules not only drive the development of new synthetic methodologies but also provide a platform for creating analogues. By systematically modifying the natural scaffold—altering stereocenters, changing substituent groups, or modifying the lactone ring—researchers can probe biological mechanisms and design new molecules with enhanced or entirely new functions, such as improved drug efficacy or novel agrochemical applications.

The lactone motif from natural communication molecules, for example, can be incorporated into new structures to create potent and selective pest management agents that are biodegradable and less harmful to the environment than traditional pesticides. Similarly, the core of a complex natural product building block can be adapted to create chemical probes to study enzymatic processes or to design new therapeutic agents.

Q & A

Q. Example Workflow :

Compare DFT-optimized structures with crystallographic data.

Reconcile NMR coupling constants (J-values) with simulated spectra.

Adjust computational parameters (e.g., dielectric constant) to match experimental solvents.

Advanced: What experimental strategies elucidate the bioactivity of 3,5,6-Trimethyloxan-2-one in enzyme inhibition studies?

Methodological Answer:

  • Enzyme kinetics : Use Michaelis-Menten assays with varying substrate concentrations to determine inhibition type (competitive/non-competitive). For example, monitor acetylcholinesterase activity via Ellman’s reagent .
  • Docking studies : AutoDock Vina or Schrödinger Suite predicts binding affinities to active sites (e.g., cytochrome P450 isoforms) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to validate computational models .

Q. Key Considerations :

  • Stereochemical specificity : Enantiomeric resolution via chiral HPLC ensures activity correlates with correct configuration.
  • Metabolic stability : LC-MS/MS tracks metabolite formation in liver microsome assays .

Advanced: How can researchers mitigate byproduct formation during large-scale synthesis of 3,5,6-Trimethyloxan-2-one?

Methodological Answer:

  • In-line analytics : PAT (Process Analytical Technology) tools like FTIR probes monitor reaction progress in real-time to halt at optimal conversion .
  • Purification protocols : Simulated moving bed (SMB) chromatography separates lactone isomers with >99% purity.
  • Byproduct identification : GC-MS or 2D NMR (HSQC, HMBC) traces impurities to incomplete esterification or oxidative side reactions .

Case Study :
A 10 g batch using SMB chromatography reduced dimeric byproducts from 12% to <1% compared to flash chromatography .

Basic: What are the key physicochemical properties of 3,5,6-Trimethyloxan-2-one relevant to formulation in drug delivery systems?

Methodological Answer:

  • LogP : Calculated at 1.2 (via XLogP3) indicates moderate lipophilicity, suitable for lipid-based nanoparticles .
  • Melting point : 89–92°C (DSC) suggests stability in solid dispersions.
  • Aqueous solubility : 2.3 mg/mL (shake-flask method) informs excipient selection (e.g., cyclodextrins for enhancement) .

Advanced: How do steric and electronic effects of methyl groups influence 3,5,6-Trimethyloxan-2-one’s reactivity in ring-opening reactions?

Methodological Answer:

  • Steric effects : C6 methyl hinders nucleophilic attack at the carbonyl, favoring C3/C5 positions (kinetic control) .
  • Electronic effects : Methyl groups donate electron density via hyperconjugation, reducing electrophilicity of the carbonyl carbon (confirmed by NBO analysis) .
  • Experimental validation : Compare reaction rates with des-methyl analogs using stopped-flow UV-Vis spectroscopy.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.